2-(3-methyl-1H-pyrazol-1-yl)butanoic acid

Medicinal Chemistry Drug Design Physicochemical Property

2-(3-Methyl-1H-pyrazol-1-yl)butanoic acid (CAS 1006459-57-9) is a chiral heterocyclic building block featuring a 3-methylpyrazole core with an alpha-branched butanoic acid side chain. Unlike pyrazole-acetic acid analogs (LogP ~0.5–0.7), its LogP of 1.2–1.3 and TPSA of 55.1 Ų balance membrane permeability and polarity—ideal for oral bioavailability optimization. The chiral alpha-carbon supports stereochemistry-dependent SAR; dual coordination sites (carboxylic acid O, pyrazole N2) enable MOF ligand applications. Supplied at ≥98% purity with reliable global availability.

Molecular Formula C8H12N2O2
Molecular Weight 168.196
CAS No. 1006459-57-9
Cat. No. B2458567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methyl-1H-pyrazol-1-yl)butanoic acid
CAS1006459-57-9
Molecular FormulaC8H12N2O2
Molecular Weight168.196
Structural Identifiers
SMILESCCC(C(=O)O)N1C=CC(=N1)C
InChIInChI=1S/C8H12N2O2/c1-3-7(8(11)12)10-5-4-6(2)9-10/h4-5,7H,3H2,1-2H3,(H,11,12)
InChIKeyWLAMPPWGXFXCKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methyl-1H-pyrazol-1-yl)butanoic Acid (CAS 1006459-57-9): A Strategic Heterocyclic Building Block for Medicinal Chemistry and Agrochemical Research


2-(3-Methyl-1H-pyrazol-1-yl)butanoic acid (CAS 1006459-57-9) is a heterocyclic carboxylic acid derivative featuring a 3-methylpyrazole ring N1-substituted with a butanoic acid side chain (molecular formula C8H12N2O2, molecular weight 168.19 g/mol) . This compound serves as a versatile building block in medicinal chemistry and agrochemical research, offering a combination of a hydrogen-bond-donating carboxylic acid moiety and a modifiable pyrazole heterocycle. The presence of a chiral center at the alpha-carbon of the butanoic acid chain introduces stereochemical complexity, while the 3-methyl substitution on the pyrazole ring provides a balance of steric bulk and electronic effects distinct from unsubstituted or differently substituted pyrazole analogs. Its physicochemical properties—including predicted LogP of approximately 1.2–1.3, topological polar surface area (TPSA) of 55.1 Ų, and predicted boiling point of 305.1°C—place it in a favorable space for lead optimization campaigns targeting oral bioavailability .

Why 2-(3-Methyl-1H-pyrazol-1-yl)butanoic Acid Cannot Be Readily Substituted by In-Class Analogs


Pyrazole-carboxylic acid derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity to both ring substitution pattern and side chain length. The specific combination of a 3-methylpyrazole core and an alpha-branched butanoic acid side chain in this compound creates a unique stereoelectronic profile that differs fundamentally from pyrazole-acetic acid analogs, which typically demonstrate distinct CRTh2 antagonist binding kinetics and metabolic stability profiles [1]. Moreover, the N1-alkylation position and chain length critically influence both the compound's capacity for metal coordination in supramolecular and catalytic applications and its potential auxin-mimic activity in agrochemical contexts—effects that cannot be extrapolated from simpler pyrazole derivatives. Direct substitution with unsubstituted pyrazole butanoic acids, pyrazole-acetic acids, or regioisomeric 4-substituted pyrazole analogs would alter hydrogen-bonding geometry, steric accessibility of the carboxylic acid, and overall lipophilicity, likely resulting in divergent biological activity, synthetic utility, and physicochemical behavior [1][2].

Quantitative Differentiation of 2-(3-Methyl-1H-pyrazol-1-yl)butanoic Acid Relative to Structural Analogs


LogP and TPSA Profile Relative to Pyrazole-Acetic Acid Derivatives

The predicted LogP of 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid is 1.2–1.3 (XLogP3 = 1.3), with a topological polar surface area (TPSA) of 55.1 Ų . In contrast, the corresponding pyrazole-acetic acid analog—(3-methyl-1H-pyrazol-1-yl)acetic acid—exhibits a significantly lower LogP of approximately 0.5–0.7 and a reduced TPSA of approximately 48 Ų, driven by the shorter side chain and diminished hydrophobic surface area. This 0.6–0.8 log unit increase in lipophilicity, combined with the modestly larger polar surface area, positions the butanoic acid derivative in a more favorable region of oral drug-like chemical space, particularly for targets requiring moderate blood-brain barrier permeability or enhanced membrane partitioning.

Medicinal Chemistry Drug Design Physicochemical Property

Coordination Chemistry Capability: Monodentate vs. Tridentate Ligand Behavior

Pyrazole-carboxylic acid ligands adopt distinct coordination modes depending on side chain architecture. The bis(pyrazolyl) ligand 1,3-bis(3,5-dimethylpyrazol-1-yl)-2-butanoic acid (Hbdmpb) forms a mononuclear Cu(II) complex where, unusually, the pyrazole rings do not coordinate to the metal ion but instead engage in strong intermolecular hydrogen bonding [1]. In contrast, simpler 3-(1H-pyrazol-1-yl)butanoic acid derivatives form octahedral Cu(II) complexes through classical bidentate coordination via the pyrazole nitrogen and carboxylate oxygen . 2-(3-Methyl-1H-pyrazol-1-yl)butanoic acid, as a monopyrazole butanoic acid with alpha-substitution, is anticipated to exhibit monodentate or bidentate coordination behavior distinct from both the non-coordinating bis(pyrazolyl) system and the bidentate 3-substituted regioisomer. This tunable coordination mode offers synthetic control over metal-organic framework (MOF) topology and catalytic site geometry that cannot be achieved with simpler pyrazole-carboxylic acid building blocks.

Coordination Chemistry MOF Synthesis Catalysis

Auxin-Mimic Potential: Structural Analogy to Pyrazole Herbicide Scaffolds

Pyrazole-alkanoic acids have been explored as auxin-mimic herbicides, with structural analogy to phenoxyalkanoic acid herbicides such as 2,4-DB and MCPB . The 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid scaffold places the carboxylic acid at the alpha-carbon of the butanoic chain, creating a chiral center analogous to that found in certain commercial auxin herbicides. While specific herbicidal activity data for this exact compound are not publicly available, the broader class of pyrazole derivatives has demonstrated auxin-like effects in wheat (Triticum aestivum L.) seedling assays, with substituted pyrazoles regulating morphometric and biochemical parameters comparably to indole-3-acetic acid (IAA) [1]. The 3-methyl substitution pattern on the pyrazole ring may confer enhanced metabolic stability relative to unsubstituted pyrazole auxin mimics, a hypothesis supported by the general observation that alkyl substitution on heterocyclic auxin scaffolds reduces oxidative degradation in planta.

Agrochemical Herbicide Discovery Plant Growth Regulation

Chiral Scaffold for Asymmetric Synthesis vs. Non-Chiral Pyrazole Analogs

2-(3-Methyl-1H-pyrazol-1-yl)butanoic acid contains a chiral center at the alpha-carbon of the butanoic acid side chain, as confirmed by the presence of one undefined atom stereocenter in its chemical structure record . This contrasts with common pyrazole-acetic acid building blocks such as (3-methyl-1H-pyrazol-1-yl)acetic acid, which are achiral. In enantioselective synthesis applications, chiral pyrazole derivatives have been shown to exhibit stereospecific biological activity; for example, the R-enantiomer of related pyrazole inhibitors demonstrates significantly higher potency (Ki = 18.8 μM) compared to S-enantiomers, which show minimal activity even at 100 μM concentrations . The availability of this compound as a racemate or potentially in enantiopure form enables exploration of stereochemistry-dependent SAR that is inaccessible using achiral pyrazole-carboxylic acid building blocks.

Asymmetric Synthesis Chiral Building Block Medicinal Chemistry

Optimal Procurement and Research Application Scenarios for 2-(3-Methyl-1H-pyrazol-1-yl)butanoic Acid


Scaffold for Lead Optimization in Medicinal Chemistry Programs Targeting Oral Bioavailability

Use 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid as a chiral building block in the synthesis of drug candidates where balancing lipophilicity (LogP 1.2–1.3) and polarity (TPSA 55.1 Ų) is critical for achieving favorable oral absorption and pharmacokinetic profiles. The butanoic acid side chain provides a modifiable carboxylate handle for amide or ester prodrug formation, while the 3-methylpyrazole core serves as a bioisostere for carboxylic acids, amides, or heteroaromatic rings in lead series. This scaffold is particularly relevant for programs targeting receptors or enzymes where pyrazole-acetic acid analogs (LogP ~0.5–0.7) suffer from insufficient membrane permeability or excessive metabolic clearance. The chiral alpha-carbon enables exploration of stereochemistry-dependent target engagement and selectivity .

Precursor for Chiral Pyrazole-Containing Amino Acids and Peptidomimetics

Employ this compound as a starting material for the enantioselective synthesis of conformationally restricted pyrazole-containing amino acids. The carboxylic acid functionality can be readily converted to activated esters for peptide coupling, while the alpha-chiral center allows for the preparation of diastereomerically pure building blocks. Such chiral pyrazole-amino acid hybrids serve as valuable probes for studying protein-ligand interactions and as peptidomimetic scaffolds in protease inhibitor design. The commercial availability of this compound at ≥95% purity from multiple reputable vendors, including Sigma-Aldrich (Enamine catalog) and BOC Sciences, ensures reliable supply for iterative SAR campaigns .

Ligand for Metal-Organic Framework (MOF) Synthesis and Coordination Polymer Design

Incorporate 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid as a heterofunctional ligand in the construction of metal-organic frameworks and coordination polymers. The compound offers two distinct coordination sites—the carboxylic acid oxygen and the pyrazole N2 nitrogen—enabling predictable bidentate or bridging coordination modes with transition metals such as Cu(II), Zn(II), and Co(II). Compared to simpler pyrazole-carboxylic acid ligands (e.g., pyrazole-4-carboxylic acid), the alpha-branched butanoic side chain introduces conformational flexibility and steric bulk that can modulate pore size, framework topology, and guest molecule selectivity in MOF architectures. This ligand is particularly suited for designing MOFs with tailored gas sorption, catalytic, or sensing properties [1].

Agrochemical Lead Discovery: Novel Auxin-Mimic Herbicide Scaffold

Evaluate 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid and its derivatives in plant growth regulation assays as potential auxin-mimic herbicides. The pyrazole-alkanoic acid scaffold is structurally analogous to phenoxyalkanoic acid herbicides (e.g., 2,4-DB, MCPB), and pyrazole derivatives have demonstrated auxin-like effects in wheat seedling morphometric assays. The chiral center at the alpha-carbon provides an opportunity for stereoselective synthesis of enantiopure candidates, which may exhibit differentiated weed spectrum, crop safety, or environmental fate profiles compared to achiral commercial auxin herbicides. Initial screening should focus on dose-response studies in model dicot and monocot species to establish structure-activity relationships relative to 2,4-D and IAA controls [2].

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